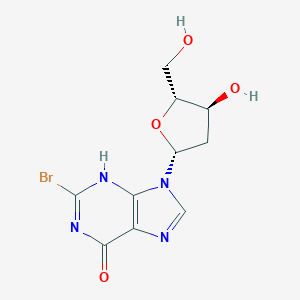

2-Bromo-2'-deoxyinosine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,13,14,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAZEBCPIVCHRO-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Bromo 2 Deoxyinosine

Chemical Synthesis Pathways for 2-Bromo-2'-deoxyinosine

The generation of 2-Bromo-2'-deoxyinosine can be achieved through various synthetic routes, including modification of existing nucleosides and, more generally, the coupling of a sugar and a base.

Total synthesis of 2-Bromo-2'-deoxyinosine can be approached by creating the N-glycosidic bond between a protected 2-deoxyribose sugar and a modified purine (B94841) base. A general and stereospecific method for such synthesis is the sodium salt glycosylation procedure, which involves coupling the sodium salt of a heterocyclic base with a protected halo-sugar, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride. acs.orgacs.org

However, a more common and operationally simpler strategy involves the chemical modification of readily available nucleosides, such as 2'-deoxyguanosine (B1662781). acs.org A convenient route has been developed for the synthesis of the analogous 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives starting from commercial 2'-deoxyguanosine. acs.org This method avoids the formation of isomeric products that can occur with glycosylation techniques. acs.org The synthesis of the 2-bromo analog can be inferred from these established procedures for other 2-halo-2'-deoxyinosine derivatives. In many instances, the 2-chloro derivative is used in place of the bromo or fluoro analogs, which can be more cumbersome to prepare. acs.org

Direct bromination of purine nucleosides is another potential synthetic strategy. Reagents like sodium monobromoisocyanurate (SMBI) have been effectively used for the bromination of purine and pyrimidine (B1678525) nucleosides. mdpi.com While this method efficiently brominates the C-8 position of purine nucleosides, its application for regioselective bromination at the C-2 position would require specific directing groups or alternative conditions. mdpi.com

Enzymatic and chemoenzymatic methods offer high selectivity and milder reaction conditions for nucleoside synthesis. A key strategy involves transglycosylation reactions catalyzed by enzymes like purine nucleoside phosphorylase (PNP). nih.gov In this approach, the enzyme facilitates the transfer of a deoxyribosyl group from a donor nucleoside to a recipient purine base. nih.gov

For instance, E. coli PNP can catalyze the synthesis of nucleoside analogs by reacting a purine base with a 2-deoxyribose-1-phosphate donor. nih.govnih.gov A chemoenzymatic pathway could, therefore, involve the enzymatic coupling of 2-bromohypoxanthine (B3030193) with a suitable sugar donor. This approach has been successfully employed for the synthesis of various modified nucleosides, including 2'-deoxy-2'-fluoroguanosine. nih.gov The substrate specificity of these enzymes is broad, and they have been shown to accept various modified purines, including 1-deaza-, 3-deaza-, and halogen-substituted benzimidazoles, suggesting the feasibility of using 2-bromohypoxanthine as a substrate. nih.gov

2-Bromo-2'-deoxyinosine is primarily valued as a synthetic intermediate. Its synthesis often begins with 2'-deoxyguanosine, which is converted into a 2-halo-2'-deoxyinosine derivative. acs.org Specifically, derivatives like 2-fluoro-6-O-(trimethylsilylethyl)-2'-deoxyinosine serve as key precursors for synthesizing N2-substituted deoxyguanosine analogs. umich.eduumich.edu The halogen at the C2 position acts as a leaving group, which can be readily displaced by various nucleophiles. acs.orgumich.edu

The O6 position of the purine ring is often protected, for example with a trimethylsilylethyl (TMSE) group, to facilitate the displacement of the C2-halogen. umich.edu This strategy highlights the role of 2-halo-2'-deoxyinosine compounds as pivotal intermediates that bridge common starting materials to high-value, functionally diverse guanosine (B1672433) analogs. umich.eduumich.edu

Functionalization and Derivatization Strategies Utilizing 2-Bromo-2'-deoxyinosine

The reactivity of the bromine atom at the C2 position is the cornerstone of the derivatization strategies for 2-Bromo-2'-deoxyinosine, enabling its conversion into nucleotides and a wide array of guanine (B1146940) analogs.

The conversion of 2-Bromo-2'-deoxyinosine into its corresponding nucleotide forms (monophosphate, diphosphate (B83284), and triphosphate) is essential for its potential use in enzymatic synthesis of modified DNA.

Chemical Phosphorylation : A standard chemical method for preparing 2'-deoxyribonucleoside triphosphates (dNTPs) is through triphosphorylation of the parent nucleoside. acs.org This reaction is typically carried out using phosphorylating agents like phosphorus oxychloride (POCl₃) followed by treatment with pyrophosphate. acs.org The 5'-hydroxyl group of the sugar is sufficiently more reactive than the 3'-hydroxyl, often allowing the reaction to proceed without the need for protecting groups. acs.org

Enzymatic Phosphorylation : The enzymatic conversion to the 5'-monophosphate is catalyzed by deoxyribonucleoside kinases (dNKs). bibliotekanauki.plvu.lt Deoxyguanosine kinase (dGK) is the primary enzyme responsible for phosphorylating purine deoxyribonucleosides, including deoxyguanosine, deoxyadenosine (B7792050), and the parent compound, deoxyinosine. bibliotekanauki.plvu.lt It is therefore the key enzyme for the biological activation or in vitro enzymatic phosphorylation of 2-Bromo-2'-deoxyinosine to its 5'-monophosphate. bibliotekanauki.pl The efficiency of this phosphorylation can be influenced by intracellular concentrations of other nucleotides, such as CTP and UTP. nih.gov

| Enzyme | Primary Natural Substrates | Notes |

|---|---|---|

| Thymidine (B127349) Kinase 1 (TK1) | Thymidine, Deoxyuridine | Most restricted substrate scope. |

| Thymidine Kinase 2 (TK2) | Deoxythymidine, Deoxycytidine, Deoxyuridine | Mitochondrial enzyme; phosphorylates many pyrimidine analogs. |

| Deoxycytidine Kinase (dCK) | Deoxycytidine, Deoxyadenosine, Deoxyguanosine | Broad substrate specificity for deoxyribonucleosides. |

| Deoxyguanosine Kinase (dGK) | Deoxyguanosine, Deoxyadenosine, Deoxyinosine | Mitochondrial enzyme; key for phosphorylating purine analogs like 2-Bromo-2'-deoxyinosine. |

The most prominent application of 2-Bromo-2'-deoxyinosine is as a precursor for N2-substituted 2'-deoxyguanosine analogs. acs.org This transformation is achieved via nucleophilic substitution, where the bromine atom at the C2 position is displaced by a primary or secondary amine.

This reaction effectively converts the hypoxanthine (B114508) ring system into a guanine derivative with a specific substituent at the N2 position. acs.org The reactivity of the halogen is a critical factor, with the 2-fluoro substituent generally being the most easily displaced, followed by other halogens like chloro and bromo. acs.orgumich.edu For these reactions to proceed efficiently, the O6 position of the purine is often protected. umich.edu A variety of amines can be used as nucleophiles, allowing for the synthesis of a diverse library of N2-substituted deoxyguanosine compounds, which are valuable for studying DNA-protein interactions, as potential chemotherapeutic agents, or as probes in molecular biology. umich.eduumich.edu

Oligonucleotide Incorporation Strategies

The site-specific incorporation of modified nucleosides such as 2-Bromo-2'-deoxyinosine into oligonucleotides is a critical process for a variety of biochemical and biomedical research applications. The primary methods for achieving this are through chemical synthesis, utilizing the phosphoramidite (B1245037) methodology, and enzymatic incorporation using DNA polymerases.

The most prevalent method for chemical synthesis of oligonucleotides is the phosphoramidite solid-phase synthesis cycle. twistbioscience.comyoutube.com This process involves the sequential addition of nucleotide monomers, called phosphoramidites, to a growing chain attached to a solid support. The cycle consists of four main steps: detritylation (deblocking) to activate the 5'-hydroxyl group, coupling of the next phosphoramidite, capping of unreacted chains, and oxidation of the newly formed phosphite (B83602) triester to a more stable phosphate (B84403) triester. twistbioscience.com

For the incorporation of modified nucleosides like 2-Bromo-2'-deoxyinosine, a corresponding phosphoramidite derivative is required. This involves synthesizing the 2-Bromo-2'-deoxyinosine nucleoside and then converting it into a phosphoramidite by adding a phosphitylating agent and protecting groups to the relevant functional groups. google.com

An alternative to direct incorporation of a modified phosphoramidite is the use of a precursor nucleoside that is incorporated into the oligonucleotide chain, followed by a post-synthetic modification to introduce the desired functionality. nih.govucl.ac.uk For instance, studies have shown the preparation of oligonucleotides containing 2-azido-2'-deoxyinosine by first incorporating a protected 2-fluoro-2'-deoxyinosine phosphoramidite. researchgate.netnih.govresearchgate.net After the oligonucleotide is synthesized, the fluoro group is displaced by an azide (B81097) group. researchgate.netnih.govresearchgate.net A similar strategy could potentially be employed to introduce a bromo group.

Enzymatic incorporation represents another powerful strategy. This method relies on the ability of DNA polymerases to recognize and incorporate a modified nucleoside triphosphate into a growing DNA strand opposite a template strand. science.govacs.org Research has indicated that 2-Bromodeoxyinosine triphosphate can act as a substrate for E. coli DNA polymerase I, although detailed kinetic data from the initial findings were limited. nih.gov More recent studies have examined the efficiency of primer extension by different DNA polymerases when encountering various modified purines in the template strand. For example, with DNA polymerase T7 (exo-), the extension efficiency past a modified base was found to follow the order dG > dI > 2-FdI > 6-SdG > dX >> 2BrdI, with 2-BrdI showing mainly only single-base incorporation. nih.gov A similar pattern was observed with the translesion DNA polymerase Dpo4. nih.gov

The table below summarizes the relative primer extension efficiencies for different modified purines with two DNA polymerases.

| Modified Nucleoside in Template | DNA Polymerase T7 (exo-) Extension Efficiency | Dpo4 Extension Efficiency |

| Deoxyguanosine (dG) | Highest | Highest |

| Deoxyinosine (dI) | High | High |

| 2-Fluoro-2'-deoxyinosine (2-FdI) | Moderate | Moderate |

| 6-Thio-2'-deoxyguanosine (6-SdG) | Moderate | Moderate |

| Deoxyxanthosine (dX) | Low | Low |

| 2-Bromo-2'-deoxyinosine (2BrdI) | Very Low (Mainly 1-base incorporation) | Very Low (Mainly 1-base incorporation) |

This table is based on the qualitative findings reported in the literature, indicating the relative ability of polymerases to extend a primer past the specified modified base. nih.gov

Molecular and Cellular Mechanisms of 2 Bromo 2 Deoxyinosine Activity

Interaction with Nucleic Acid Synthesis Pathways

The biological activity of 2-Bromo-2'-deoxyinosine is deeply rooted in its ability to interfere with the fundamental processes of nucleic acid synthesis. As a purine (B94841) nucleoside analog, its structural similarity to natural deoxyribonucleosides allows it to enter cellular metabolic pathways, where its modified base influences DNA replication and, to a lesser extent, RNA transcription.

Once converted to its triphosphate form, 2-Bromo-2'-deoxyinosine triphosphate (2-BrdITP), the compound directly interacts with the DNA replication machinery. Research has shown that 2-BrdITP acts as an alternate substrate for DNA polymerases. Specifically, it has been demonstrated to be a good substrate for E. coli DNA polymerase I (Klenow fragment), where it serves as a specific replacement for deoxyguanosine triphosphate (dGTP). tandfonline.com This indicates that the polymerase recognizes the 2-bromo-hypoxanthine base as an analog of guanine (B1146940).

The effects of 2-Bromo-2'-deoxyinosine and its analogs on RNA transcription appear to be less pronounced than their impact on DNA replication. Studies on the parent compound, 2-bromodeoxyadenosine, have indicated that while DNA synthesis is rapidly and extensively inhibited, RNA synthesis is less affected. This differential effect highlights the compound's relative specificity for DNA-directed polymerases and pathways over those responsible for RNA synthesis.

For 2-Bromo-2'-deoxyinosine to exert its effects on DNA dynamics, it must first be incorporated into the nascent DNA strand. The active form of the compound, 2-Bromo-2'-deoxyinosine 5'-triphosphate (2-BrdITP), has been shown to be an effective substrate for DNA polymerase I. tandfonline.com During primer extension assays, 2-BrdITP was incorporated into the growing DNA strand specifically in place of dGTP. tandfonline.com This demonstrates that the replication machinery can utilize the analog, leading to the formation of DNA containing 2-bromo-hypoxanthine bases. The ability of 2-BrdITP to be incorporated suggests that the third hydrogen bond typically present in a G:C base pair is not essential for recognition and incorporation by the polymerase, and that any repulsion between the 2-bromo group and the opposing cytosine is not sufficient to prevent it. tandfonline.com There is limited specific information regarding its incorporation into RNA.

Enzymatic Interactions and Modulation

The journey of 2-Bromo-2'-deoxyinosine from an exogenous compound to a biologically active molecule is mediated by a series of enzymatic interactions. Its activation via phosphorylation and its potential to inhibit key enzymes in nucleotide metabolism are central to its mechanism of action.

Like most nucleoside analogs, 2-Bromo-2'-deoxyinosine requires phosphorylation to its mono-, di-, and ultimately triphosphate forms to become active. The initial phosphorylation is a critical rate-limiting step. The enzyme responsible for this activation is likely the mitochondrial deoxyguanosine kinase (dGK). nih.govvu.lt dGK is known to phosphorylate purine deoxyribonucleosides, including 2'-deoxyguanosine (B1662781), 2'-deoxyadenosine (B1664071), and 2'-deoxyinosine (B131508). nih.govbibliotekanauki.pl Crucially, dGK demonstrates a tolerance for substitutions at the C-2 position of the purine ring. For instance, 2-chloro-2'-deoxyadenosine, a closely related halogenated analog, is an efficient substrate for dGK. nih.gov This strongly suggests that 2-Bromo-2'-deoxyinosine is also recognized and phosphorylated by dGK, initiating its conversion into the cytotoxic triphosphate form.

Purine nucleoside phosphorylases (PNPs) are enzymes that catalyze the reversible phosphorolysis of nucleosides to the free base and a sugar-1-phosphate. These enzymes can also interact with 2-Bromo-2'-deoxyinosine. Studies on the substrate specificity of PNP from various sources show that the parent compound, 2'-deoxyinosine, is often an excellent substrate. nih.gov For one PNP, the substrate activity for 2'-deoxyinosine was found to be over 2.5 times higher than that for inosine (B1671953) or guanosine (B1672433), indicating a high affinity and/or turnover rate. nih.gov

Table 1: Relative Substrate Activity of a Purine Nucleoside Phosphorylase for Various Nucleosides Data adapted from a study on a pentameric nucleoside phosphorylase, showing relative activity in phosphorolysis.

| Substrate | Relative Activity (%) |

| 2'-Deoxyinosine | 254 |

| Guanosine | ~100 |

| Inosine | ~100 |

| 2'-Deoxyadenosine | ~100 |

| 2'-Deoxyguanosine | ~100 |

| Uridine | 368 |

| 2'-Deoxyuridine | 95 |

| Thymidine (B127349) | 29 |

Data sourced from Mikhailopulo, I. A., & Miroshnikova, N. I. (2011). nih.gov

A primary intracellular target for the active form of 2-Bromo-2'-deoxyinosine is Inosine Monophosphate Dehydrogenase (IMPDH). This enzyme catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step in the de novo synthesis of guanine nucleotides (GMP, GDP, GTP). wikipedia.org The mechanism of IMPDH involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C-2 position of the IMP purine ring. wikipedia.org

Table 2: Inhibition Constants for C-2 Substituted Inosine Monophosphate Analogs against IMPDH This table presents data for known 2-substituted IMPDH inhibitors to illustrate the potential inhibitory capacity of 2-BrdIMP.

| Inhibitor | Enzyme Source | Ki (μM) | k_inact (s⁻¹) | Type of Inhibition |

| 2-[2-(Z)-fluorovinyl]IMP | E. coli | 1.11 | 0.0269 | Irreversible |

Data sourced from Francom, P., et al. (2003). nih.gov

Interactions with DNA Polymerases and Replication Fidelity

The incorporation of nucleoside analogs into DNA is a critical determinant of their biological activity, and this process is mediated by DNA polymerases. The interaction of 2-bromo-2'-deoxyinosine's phosphorylated metabolites with DNA polymerases can significantly impact DNA replication and repair. While direct studies on 2-bromo-2'-deoxyinosine are limited, the behavior of similar halogenated purine analogs provides valuable insights.

The enzymatic incorporation of modified 2'-deoxynucleoside triphosphates (dNTPs), such as those derived from 2-bromo-2'-deoxyinosine, is a key area of research for developing functionalized DNA. acs.org DNA polymerases exhibit a surprising capacity to process dNTPs with bulky modifications, particularly at the C5 position of pyrimidines and the C7 position of 7-deazapurines. acs.org The structural features of the DNA polymerase, including the amino acid residues in the active site that interact with the sugar and nucleobase moieties of the incoming nucleotide, play a crucial role in determining the efficiency and fidelity of incorporation. acs.org For instance, KlenTaq DNA polymerase has more direct interactions with the 2'-deoxyribose moiety compared to KOD DNA polymerase, suggesting a sterically less hindered minor groove in family B DNA polymerases. acs.org

The presence of a bulky substituent, such as a bromine atom at the 2-position of the purine ring, can influence the interaction with the DNA polymerase active site. This can lead to altered replication fidelity, potentially causing misincorporation of bases opposite the analog in the template strand. The related compound, 2'-deoxyinosine (dI), a naturally occurring nucleoside, is known to direct the incorporation of dC by DNA polymerase when present in a DNA template. idtdna.com This suggests that modifications at the C2 position can significantly alter the base-pairing properties of the nucleoside.

Furthermore, studies on the related analog, 2-chloro-2'-deoxyadenosine triphosphate (CldATP), have shown that its incorporation into DNA can decrease the rate and amount of DNA cleavage by type II restriction endonucleases when the analog is within the recognition site. oup.com This implies that the presence of a halogen at the C2 position can distort the local DNA structure, affecting protein-DNA interactions. oup.com Such distortions could also influence the processivity and fidelity of DNA polymerases.

Impact on Restriction Endonuclease Activity

The incorporation of modified nucleosides like 2-bromo-2'-deoxyinosine into DNA can have a profound effect on the activity of restriction endonucleases. These enzymes recognize specific DNA sequences and catalyze double-strand breaks, a process fundamental to many cellular functions and molecular biology techniques. oup.comnih.gov The presence of a modified base within or flanking a restriction site can alter the enzyme's ability to bind and cleave the DNA.

Research on the closely related analog, 2-chloro-2'-deoxyadenosine (ClAde), has demonstrated that its substitution for adenine (B156593) in a DNA duplex significantly reduces the rate and extent of cleavage by type II restriction endonucleases when the analog is located within the enzyme's recognition sequence. oup.com The bulky chloro group is thought to sterically hinder the nuclease from accessing the cleavage site or to induce a local distortion in the DNA duplex that prevents proper enzyme binding. oup.com This effect is similar to how base pair mismatches can reduce cleavage efficiency. oup.com

Interestingly, the influence of ClAde residues extends beyond the recognition site itself. When located in the flanking sequences, ClAde can have variable effects on different restriction enzymes, suggesting that the context of the surrounding bases plays a role in modulating enzyme activity. oup.com This contrasts with some other nucleotide analogs, such as 2-aminopurine (B61359) and deoxyinosine, which generally have little effect on most restriction enzymes when located in flanking sequences. oup.com

The requirement of some restriction endonucleases, such as Type IIE, IIF, and IIS enzymes, to bind to two recognition sites for cleavage adds another layer of complexity. nih.gov The conformational changes induced by the binding of the first (activator) site are necessary to enable the cleavage at the second (substrate) site. nih.gov It is conceivable that the presence of a modified nucleoside like 2-bromo-2'-deoxyinosine in one of these sites could disrupt this allosteric communication and inhibit cleavage.

Table 1: Effect of 2-Chloroadenine (ClAde) Substitution on Restriction Endonuclease Cleavage

| Restriction Enzyme | Cleavage Effect with ClAde in Recognition Site | Cleavage Effect with ClAde in Flanking Sequence |

| Various Type II | Decreased amount and rate of cleavage oup.com | Variable effects observed oup.com |

Cellular Metabolic Fate and Biotransformation

Intracellular Phosphorylation Pathways

For 2-bromo-2'-deoxyinosine to exert its biological effects, it must first be metabolized within the cell to its active triphosphate form. This process of intracellular phosphorylation is a critical step in the activation of many nucleoside analogs. The initial phosphorylation to the monophosphate is often the rate-limiting step and is catalyzed by deoxyribonucleoside kinases. bibliotekanauki.pl

Mammalian cells possess four main deoxyribonucleoside kinases with distinct substrate specificities: thymidine kinase 1 (TK1), thymidine kinase 2 (TK2), deoxycytidine kinase (dCK), and deoxyguanosine kinase (dGK). bibliotekanauki.pl Given its structural similarity to deoxyinosine and deoxyadenosine (B7792050), 2-bromo-2'-deoxyinosine is likely a substrate for dGK and potentially dCK. Deoxyguanosine kinase is known to phosphorylate 2'-deoxyinosine as a reference standard. bibliotekanauki.pl

Once the monophosphate is formed, it is sequentially phosphorylated to the diphosphate (B83284) and then the triphosphate by other cellular kinases. bibliotekanauki.pl The resulting 2-bromo-2'-deoxyinosine triphosphate can then compete with the natural deoxynucleotide triphosphates for incorporation into DNA by polymerases.

The efficiency of this phosphorylation cascade can be influenced by the presence of other nucleosides or drugs. For instance, studies on the related compound didanosine (B1670492) (2',3'-dideoxyinosine) have shown that its phosphorylation can be affected by other nucleoside analogs. nih.gov This highlights the complex interplay of metabolic pathways in determining the intracellular concentration of the active triphosphate form of a nucleoside analog.

Deamination and Catabolic Pathways

In addition to phosphorylation, 2-bromo-2'-deoxyinosine can be subject to other metabolic transformations, including deamination and catabolism. Deamination, the removal of an amine group, is a common metabolic fate for purine nucleosides. In the case of 2'-deoxyadenosine, it is primarily deaminated to 2'-deoxyinosine by the enzyme adenosine (B11128) deaminase (ADA). chemsrc.com While 2-bromo-2'-deoxyinosine already possesses a keto group at the 6-position, similar to inosine, it is possible that the bromo-substituent could influence its interaction with enzymes involved in purine catabolism.

The catabolism of deoxyinosine in cultured human amnion epithelial cells involves its phosphorolytic cleavage into the purine base hypoxanthine (B114508) and a phosphorylated deoxyribose moiety. nih.gov The hypoxanthine is then released from the cell, while the deoxyribose-1-phosphate can enter glycolysis and the citric acid cycle to be used as a carbon and energy source. nih.gov It is plausible that 2-bromo-2'-deoxyinosine could be similarly catabolized, leading to the formation of 2-bromohypoxanthine (B3030193).

Interconversion with Related Purine Nucleoside Derivatives

The intracellular metabolism of 2-bromo-2'-deoxyinosine can involve its interconversion with other purine nucleoside derivatives. A key example is the potential conversion of 2-bromo-2'-deoxyadenosine (B1615966) to 2-bromo-2'-deoxyinosine. The parent compound, 2'-deoxyadenosine, is readily deaminated to 2'-deoxyinosine. chemsrc.com Similarly, 2-bromo-2'-deoxyadenosine, which has shown significant antitumor activity, is likely a substrate for adenosine deaminase, leading to the formation of 2-bromo-2'-deoxyinosine. nih.gov

Furthermore, synthetic routes have been developed that utilize this interconversion. For example, 2'-deoxyinosine cyclic 3',5'-phosphate has been synthesized by the nitrous acid deamination of 2'-deoxyadenosine cyclic 3',5'-phosphate. nih.gov This demonstrates the chemical feasibility of converting an adenosine derivative to an inosine derivative.

The interconversion can also proceed in the other direction, although this is less common in biological systems. Synthetic strategies have been developed to convert 2-bromo-2'-deoxyinosine derivatives into other N2-substituted deoxyguanosine analogs. lookchem.comnih.gov For instance, 2-bromo-2'-deoxyinosine 3'-phosphate has been used as a precursor to synthesize N2-(4-hydroxyphenyl)-2'-deoxyguanosine 3'-phosphate. nih.gov

Induction of DNA Damage and Repair Mechanisms

The incorporation of 2-bromo-2'-deoxyinosine into DNA can lead to the induction of DNA damage and the subsequent activation of cellular DNA repair mechanisms. The presence of this analog within the DNA helix can cause structural distortions and create sites that are recognized as damage by the cell's surveillance machinery.

Studies on the related halogenated nucleoside, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), have shown that its incorporation into DNA evokes a DNA damage response. core.ac.uknih.gov This response involves the activation of key checkpoint kinases such as Chk1 and Chk2, as well as the tumor suppressor protein p53. core.ac.uknih.gov The activation of these signaling pathways can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, can trigger apoptosis.

The toxicity of 2-bromodeoxyadenosine, a precursor to 2-bromo-2'-deoxyinosine, has been associated with the induction of breaks in pre-existing DNA in sensitive cell lines. nih.gov This suggests that the incorporation of the analog, or the subsequent attempts to repair the DNA containing the analog, can lead to DNA strand breaks.

The cellular response to DNA damage is a complex process involving multiple pathways, including base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), and double-strand break repair (DSBR), which includes non-homologous end joining (NHEJ) and homologous recombination (HR). nih.gov The specific repair pathway activated would depend on the nature of the lesion created by the incorporated 2-bromo-2'-deoxyinosine. The inhibition of DNA repair processes by high levels of the triphosphate form of the analog, as has been observed with deoxyadenosine, could also contribute to its cytotoxicity. nih.gov

Formation of DNA Adducts and Lesions

2-Bromo-2'-deoxyinosine serves as a precursor for the synthesis of specific DNA adducts. An adduct is a segment of DNA bound to a cancer-causing chemical, and this process is the initial step in carcinogenesis.

A key application of this compound is in the laboratory synthesis of N2-substituted 2'-deoxyguanosine derivatives. For instance, 2-Bromo-2'-deoxyinosine 3'-phosphate has been synthesized through a combination of chemical and enzymatic methods. nih.gov This compound can then react with other molecules to form larger adducts. One notable example is its reaction with 4-hydroxyaniline to produce N2-(4-hydroxyphenyl)-2'-deoxyguanosine 3'-phosphate. nih.gov This synthesized adduct was instrumental in identifying a similar DNA adduct formed in human leukemia (HL-60) cells when they are treated with hydroquinone, a metabolite of the common chemical benzene. nih.gov

Furthermore, palladium-catalyzed C-N bond formation has been employed to synthesize 2'-deoxyguanosine (dG) adducts using a protected form of 2-bromo-2'-deoxyinosine, specifically O6-benzyl-3',5'-bis-O-(tert-butyldimethylsilyl)-2-bromo-2'-deoxyinosine. epa.gov This method was used to create adducts of environmental carcinogens like benzo[a]pyrene (B130552) (BaP) and benzo[c]phenanthrene (B127203) (BcPh). epa.gov Interestingly, the reactions to form these dG adducts at the C-2 position were found to be less sensitive to steric hindrance compared to reactions at the C-6 position of purines. epa.gov

These studies demonstrate that 2-bromo-2'-deoxyinosine is a valuable chemical tool for creating specific DNA lesions, enabling researchers to study their biological consequences.

Table 1: Examples of DNA Adducts Synthesized from 2-Bromo-2'-deoxyinosine Derivatives

| Precursor Compound | Reactant | Synthesized Adduct |

|---|---|---|

| 2-Bromo-2'-deoxyinosine 3'-phosphate | 4-hydroxyaniline | N2-(4-hydroxyphenyl)-2'-deoxyguanosine 3'-phosphate nih.gov |

| O6-benzyl-3',5'-bis-O-(tert-butyldimethylsilyl)-2-bromo-2'-deoxyinosine | Amino tribenzoates of Benzo[a]pyrene (BaP) or Benzo[c]phenanthrene (BcPh) | Covalent 2'-deoxyguanosine adducts of BaP or BcPh epa.gov |

Radical-Induced Modifications and Cyclization Products

The bromine atom on the purine ring of brominated nucleosides makes them susceptible to radical-induced reactions. Studies on the closely related compound, 8-bromo-2'-deoxyinosine, provide significant insight into the potential radical chemistry of 2-bromo-2'-deoxyinosine. nih.govchimia.ch

When 8-bromo-2'-deoxyinosine is exposed to hydrated electrons (e-aq), a one-electron reduction occurs. nih.govacs.org This reduction leads to the rapid cleavage of the carbon-bromine bond, resulting in the formation of a C8 radical. nih.gov This highly reactive intermediate then undergoes a fast radical translocation, selectively abstracting a hydrogen atom from the C5' position of the sugar moiety to form a C5' radical. nih.govacs.orgnih.gov

This C5' radical is a key intermediate that can undergo two primary competing reactions:

Cyclization: The C5' radical can attack the C8 position of the same purine base, forming a new covalent bond. This intramolecular cyclization results in the formation of 5',8-cyclo-2'-deoxyinosine. nih.govchimia.ch This cyclization occurs with a rate constant of 1.4 x 10^5 s-1. nih.gov The product exists as two different stereoisomers, (5'R) and (5'S), depending on the orientation of the new bond. nih.gov

Reaction with Oxygen: In the presence of oxygen, the C5' radical can be trapped, leading to the formation of a hydrated 5'-aldehyde. nih.gov

The balance between these two pathways is dependent on the oxygen concentration; lower oxygen levels favor the formation of the cyclization product. nih.gov These 5',8-cyclopurine lesions are a significant form of tandem DNA damage, where both the base and the sugar are altered in a single event. researchgate.netnih.govresearchgate.net

Table 2: Radical-Induced Reactions of 8-Bromo-2'-deoxyinosine

| Initiating Species | Intermediate Radical | Subsequent Reaction | Final Product(s) |

|---|---|---|---|

| Hydrated electron (e-aq) | C8 radical, followed by translocation to C5' radical nih.govacs.org | Intramolecular cyclization | 5',8-cyclo-2'-deoxyinosine ((5'R) and (5'S) diastereomers) nih.gov |

| Hydrated electron (e-aq) | C5' radical nih.gov | Reaction with molecular oxygen | Hydrated 5'-aldehyde nih.gov |

Recognition and Processing by DNA Repair Enzymes (e.g., Base Excision Repair, Nucleotide Excision Repair)

The DNA lesions resulting from modifications of 2-bromo-2'-deoxyinosine, particularly the 5',8-cyclopurine structures, are recognized and removed by cellular DNA repair systems. The structural nature of these lesions dictates which repair pathway is activated.

Generally, small, non-helix-distorting base lesions are handled by the Base Excision Repair (BER) pathway. chimia.chresearchgate.net BER is initiated by DNA glycosylases that recognize and remove the damaged base. researchgate.netyoutube.com However, 5',8-cyclopurine lesions, such as those formed from 8-bromo-2'-deoxyinosine, are different. nih.gov These lesions introduce a significant distortion to the DNA helix because of the covalent bond between the C5' of the deoxyribose and the C8 of the purine base. nih.gov

Due to this significant structural distortion, 5',8-cyclopurine deoxynucleosides are not substrates for the BER pathway. nih.govnih.gov Instead, they are specifically recognized and repaired by the Nucleotide Excision Repair (NER) pathway. researchgate.netnih.govnih.gov The NER system is responsible for removing bulky, helix-distorting lesions from DNA. nih.govyoutube.comyoutube.com

The human NER machinery recognizes the cyclopurine lesion and makes dual incisions in the damaged DNA strand, one on each side of the lesion. nih.gov This leads to the removal of a short oligonucleotide containing the damage. The resulting gap is then filled in by DNA polymerase and sealed by DNA ligase. youtube.com Studies have shown that the human nucleotide excision-repair enzyme complex can act on plasmid DNA containing 5',8-cyclo-2-deoxyadenosine, with the (5'R) diastereoisomer being repaired more efficiently than the (5'S) form. nih.gov This repair process is dependent on core NER proteins like XPA. nih.gov The inability to repair these types of lesions is linked to severe neurodegeneration observed in patients with the genetic disorder Xeroderma Pigmentosum, who have defective NER pathways. nih.govnih.gov

Structural Biology and Biophysical Characterization of 2 Bromo 2 Deoxyinosine

Structural Studies of 2-Bromo-2'-deoxyinosine-Containing Nucleic Acids

Influence on G-Quadruplex Stability and Topology

There is no available research documenting the incorporation of 2-bromo-2'-deoxyinosine into G-quadruplex-forming sequences. The influence of modified nucleosides on G-quadruplex stability and topology is an active area of research, with studies often focusing on 8-substituted guanosines or other analogs designed to probe or enhance quadruplex structures. mdpi.comresearchgate.netnih.gov Without experimental data from techniques like Circular Dichroism (CD) spectroscopy, NMR, or UV melting, the effect of 2-bromo-2'-deoxyinosine on the stability (e.g., melting temperature) and the specific folding topology (e.g., parallel, antiparallel, or hybrid) of a G-quadruplex remains unknown.

Effects on DNA Hybridization and Melting Temperatures

No studies detailing the thermodynamic effects of 2-bromo-2'-deoxyinosine on DNA hybridization were found. The impact of a modified base on the melting temperature (Tm) of a DNA duplex is a fundamental biophysical parameter. Extensive thermodynamic data exists for duplexes containing the parent nucleoside, 2'-deoxyinosine (B131508), which is known to pair with all four canonical bases with varying degrees of stability. nih.govnih.gov However, the introduction of a bromine atom at the C2 position would significantly alter the electronic and steric properties of the base, affecting both hydrogen bonding and base stacking, thus influencing duplex stability. Without specific UV thermal denaturation studies on oligonucleotides containing 2-bromo-2'-deoxyinosine, its effect on Tm cannot be reported. nih.govnih.gov

Enzyme-Ligand Structural Interactions

Crystallographic Analysis of Enzyme-2-Bromo-2'-deoxyinosine Complexes

No crystal structures of enzymes in complex with 2-bromo-2'-deoxyinosine are available in the Protein Data Bank (PDB). X-ray crystallography provides atomic-level insights into how a ligand binds to an enzyme's active site. Enzymes that might interact with this compound include purine (B94841) nucleoside phosphorylases (PNPs) or various DNA polymerases and repair enzymes. While numerous structures of human PNP complexed with inosine (B1671953) and other analogs have been solved to aid in drug design, none include the 2-bromo-2'-deoxyinosine ligand. nih.govnih.govrcsb.orgrcsb.org Therefore, no crystallographic data can be presented on its specific interactions, binding orientation, or the conformational changes it might induce in an enzyme active site.

Molecular Modeling and Simulation Studies

Correspondingly, a lack of experimental structural data is mirrored by a lack of computational studies. No molecular modeling or simulation papers specifically investigating the interactions of 2-bromo-2'-deoxyinosine with either nucleic acids or enzymes were identified. Such studies rely on experimental data for validation and are often performed to explain or predict the structural and energetic consequences of a modification. Without foundational crystallographic or NMR data, detailed molecular dynamics or docking studies for this specific compound have not been published. nih.gov

Advanced Research Applications of 2 Bromo 2 Deoxyinosine

Utilization as a Biochemical Probe for Enzyme Mechanisms and Substrate Specificity

2-Bromo-2'-deoxyinosine and its derivatives are instrumental in elucidating the mechanisms and substrate preferences of various enzymes, particularly those involved in nucleoside and nucleotide metabolism. The electronic and steric properties introduced by the bromine atom can significantly alter the interaction of the nucleoside with an enzyme's active site, providing critical insights into recognition and catalytic processes.

Research into nucleoside kinases, such as deoxyguanosine kinase (dGK), has utilized a range of nucleoside analogs to map substrate specificity. bibliotekanauki.pl While 2'-deoxyinosine (B131508) itself is a substrate for dGK, the introduction of a bulky halogen like bromine at the C2 position can probe the steric tolerance of the enzyme's active site. bibliotekanauki.pl Studies on the phosphorylation of analogs like 2-chlorodeoxyadenosine by mitochondrial 2'-deoxyguanosine (B1662781) kinase highlight how modifications at the C2 position are critical for substrate recognition and turnover. researchgate.net

Furthermore, 2-Bromo-2'-deoxyinosine can act as a precursor for other modified nucleosides used in mechanistic studies. For instance, related 2-substituted-2'-deoxyinosine derivatives, such as 2-fluoro-2'-deoxyinosine, are versatile intermediates for creating compounds like 2-azido-2'-deoxyinosine. researchgate.netresearchgate.net These azido-derivatives are photoreactive probes used to trap and identify transient interactions between nucleic acids and proteins, thereby illuminating the mechanics of DNA repair, replication, and transcription machinery. researchgate.netresearchgate.netnih.gov The conversion of a bromo- or fluoro- precursor to an azido- derivative is a key step in generating these powerful biochemical tools. nih.gov

Chemical radiation studies on the related compound 8-bromo-2'-deoxyinosine have been conducted to understand the formation of DNA lesions. acs.org These studies investigate how one-electron reduction leads to the formation of radical species, providing a model for understanding DNA damage mechanisms. acs.orgchimia.ch Such research, while focused on the C8 position, provides a framework for how halogenated purines can be used to study radical-mediated biological processes.

| Enzyme/Process | Probe/Application of 2-Bromo-2'-dI or Related Analogs | Research Finding |

| Deoxyguanosine Kinase (dGK) | Used to assess substrate specificity. | Modifications at the C2 position of purine (B94841) nucleosides significantly influence phosphorylation efficiency, indicating specific steric and electronic requirements in the active site. bibliotekanauki.plresearchgate.net |

| DNA-Protein Interactions | Precursor for photoreactive probes (e.g., 2-azido-2'-deoxyinosine). | Photoreactive analogs are incorporated into oligonucleotides to map the binding sites and understand the dynamics of interaction with proteins. researchgate.netnih.gov |

| DNA Damage Mechanisms | Used in chemical radiation studies to model lesion formation. | Halogenated purines can be used to generate specific radical intermediates, allowing for detailed study of their subsequent reactions and biological consequences. acs.orgchimia.ch |

Application in DNA Labeling and Tracking Methodologies for Cell Proliferation Studies

The incorporation of modified nucleosides into newly synthesized DNA is a cornerstone technique for studying cell proliferation. The most widely used analog for this purpose is 5-Bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog. biotium.comnih.govserva.de BrdU is incorporated into the DNA of dividing cells during the S-phase and is later detected by specific antibodies, allowing for the quantification of cell proliferation. biotium.comnih.gov

While BrdU is the standard, other halogenated nucleosides, including purine analogs, have been investigated for their effects on cell growth and DNA synthesis. Studies on 2-bromo-2'-deoxyadenosine (B1615966) (2-BrdAdo), a compound closely related to 2-Bromo-2'-deoxyinosine, have shown that it effectively inhibits the growth of various lymphoblastoid and myeloid cell lines. nih.gov This inhibition is primarily achieved by causing a significant decrease in DNA synthesis, leading to an accumulation of cells in the S phase of the cell cycle. nih.gov

These findings suggest that while 2-Bromo-2'-deoxyinosine and its analogs can be incorporated into DNA, their primary application in this context has been explored more for their cytotoxic and cell cycle-arresting properties rather than as neutral labels for tracking cell division like BrdU. nih.gov The development of alternative labeling methods, such as those using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and click chemistry, offers a milder and more efficient approach for visualizing DNA replication without the need for the harsh DNA denaturation steps required for BrdU antibody detection. nih.govlumiprobe.comresearchgate.net

| Methodology | Compound | Principle and Application |

| Standard DNA Labeling | 5-Bromo-2'-deoxyuridine (BrdU) | A thymidine analog incorporated into DNA during S-phase; detected by anti-BrdU antibodies to identify proliferating cells. biotium.comnih.gov |

| Cell Cycle Inhibition | 2-Bromo-2'-deoxyadenosine (2-BrdAdo) | A deoxyadenosine (B7792050) analog that inhibits DNA synthesis, causing cells to accumulate in S-phase. nih.gov |

| Alternative DNA Labeling | 5-Ethynyl-2'-deoxyuridine (EdU) | A thymidine analog with an alkyne group that is detected via a copper-catalyzed click reaction with a fluorescent azide (B81097), offering a sensitive and less harsh labeling method. lumiprobe.comresearchgate.net |

Development of Modified Oligonucleotides for Structural and Functional Studies

Incorporating modified nucleosides like 2-Bromo-2'-deoxyinosine into synthetic oligonucleotides is a powerful strategy for probing the structure and function of DNA and RNA. These modifications can introduce unique chemical handles, confer specific structural properties, or act as reporters for molecular interactions.

A primary application is the use of 2-Bromo-2'-deoxyinosine as a synthetic precursor. The bromine atom can be substituted with other functional groups in a post-synthesis modification approach. nih.gov For example, research has demonstrated the synthesis of oligonucleotides containing 2-fluoro-2'-deoxyinosine, a closely related analog. researchgate.netnih.gov After the oligonucleotide is assembled, the fluoro group can be displaced by a nucleophile, such as an azide, to create a photoreactive 2-azido-2'-deoxyinosine within the DNA strand. researchgate.netresearchgate.netnih.gov These photoreactive oligonucleotides are invaluable for photocrosslinking studies, where they are used to form covalent bonds with nearby proteins or nucleic acids upon UV irradiation, permanently capturing transient biological interactions. researchgate.net

Similarly, 8-bromo-2'-deoxyadenosine (B120125) has been used to create oligonucleotides with altered conformational preferences, which are then used to study DNA structures like Z-DNA or to probe the active sites of DNA-modifying enzymes. oup.com The principles derived from these studies are applicable to 2-Bromo-2'-deoxyinosine, which can be used to generate site-specifically modified DNA strands for investigating the biological consequences of DNA lesions or for developing nucleic acid-based diagnostics and therapeutics.

| Precursor Nucleoside | Modification | Resulting Oligonucleotide Function | Reference |

| 2-Fluoro-2'-deoxyinosine | Post-synthesis conversion to 2-Azido-2'-deoxyinosine. | Photoreactive probe for cross-linking to nucleic acid-binding proteins. | researchgate.netresearchgate.netnih.gov |

| 8-Bromo-2'-deoxyadenosine | Incorporated directly into oligonucleotides. | Induces a syn conformation, useful for studying alternative DNA structures and enzyme recognition. | oup.com |

| 2-Bromo-2'-deoxyinosine | Potential for post-synthesis functionalization. | Can be used to introduce various chemical groups for studying DNA structure, function, and interactions. | nih.gov |

Analytical Methodologies for Detection and Quantification in Biological Systems

Accurate detection and quantification of 2-Bromo-2'-deoxyinosine and its metabolites in biological matrices are essential for understanding its metabolic fate, mechanism of action, and role in the aforementioned research applications. A suite of advanced analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of nucleosides and their analogs. dtic.mil The method typically utilizes a reversed-phase column (e.g., C18) to separate compounds based on their hydrophobicity. dtic.milresearchgate.net For nucleosides like 2-Bromo-2'-deoxyinosine, a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724) is used. dtic.milresearchgate.net

Detection is commonly achieved using a UV detector, as the purine ring of the nucleoside absorbs light in the UV spectrum. dtic.mil HPLC methods have been developed for the analysis of the related compound BrdU in water samples, demonstrating the technique's robustness for quantifying halogenated nucleosides. dtic.mil In research involving modified oligonucleotides, HPLC is crucial for purifying the final product and for analyzing the products of enzymatic digestion to confirm the incorporation of the modified base. researchgate.netresearchgate.net The stability of 2-azido-2'-deoxyinosine, a derivative of interest, has been analyzed by HPLC to optimize deprotection conditions during oligonucleotide synthesis. researchgate.net

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled sensitivity and specificity for the analysis of nucleosides in complex biological samples. researchgate.net This technique allows for the definitive identification of a compound based on its mass-to-charge ratio and its specific fragmentation patterns.

LC-MS/MS has been successfully used for the qualitative and quantitative determination of a wide array of nucleosides in biological fluids and herbal materials. researchgate.net The methodology involves separating the compounds by HPLC, followed by ionization (e.g., using electrospray ionization - ESI) and detection by the mass spectrometer. researchgate.net In studies involving modified oligonucleotides, ESI-MS is used to confirm the molecular weight of the synthesized strand, verifying the successful incorporation of the modified nucleoside, such as 2-azido-2'-deoxyinosine. researchgate.netresearchgate.net

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry for highly accurate quantification. This involves synthesizing an isotopically labeled version of the target analyte (e.g., containing ¹³C or ¹⁵N), such as 2'-Deoxyinosine-¹³C₅, to be used as an internal standard. axios-research.com Because the labeled standard is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration at the beginning of the extraction process. This corrects for any sample loss during preparation and for variations in ionization efficiency, a method known as isotope dilution mass spectrometry.

While not specifically documented for 2-Bromo-2'-deoxyinosine, ³²P-post-labeling is a highly sensitive assay used to detect DNA adducts and lesions. nih.gov This method involves enzymatically digesting DNA to individual nucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from ATP to the 5'-hydroxyl group of the nucleotides. The resulting radiolabeled adducts are then separated by chromatography and quantified by their radioactivity. This technique is particularly useful for detecting extremely low levels of DNA damage. nih.gov

4 Spectroscopic Techniques (e.g., UV, NMR, CD)

Spectroscopic techniques are indispensable in the structural elucidation and conformational analysis of 2-Bromo-2'-deoxyinosine and its derivatives. Ultraviolet (UV) spectroscopy, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) provide detailed insights into the electronic structure, atomic connectivity, and three-dimensional arrangement of the molecule.

UV Spectroscopy

UV spectroscopy is commonly employed to study the electronic transitions within the purine ring of nucleosides. For nucleic acids and their analogues, the absorption maximum is typically observed around 260 nm. bmglabtech.com In the case of substituted purine nucleosides, the position and intensity of the absorption bands can be influenced by the nature and position of the substituent.

While specific UV absorption maxima for 2-Bromo-2'-deoxyinosine are not extensively documented in readily available literature, data from related compounds provide valuable context. For instance, studies on the phosphorolytic cleavage of 2'-deoxyinosine have been monitored using UV spectroscopy. d-nb.info Research on 8-bromo-2-aminoadenosine, a structurally related purine derivative, revealed UV absorption bands at 218, 263, and 285 nm at a pH of approximately 7. acs.org Furthermore, oligonucleotides containing the photoreactive 2-azido-2'-deoxyinosine, which is synthesized from a bromo-precursor, exhibit a broad absorption band with a maximum at 272 nm. researchgate.netresearchgate.net It is also a common practice to use UV/Vis spectroscopy at 260 nm to determine the melting temperatures of DNA duplexes containing modified nucleosides. acs.org

Table 1: UV Absorption Data for Related Purine Nucleosides

| Compound | λmax (nm) | pH / Solvent | Citation |

|---|---|---|---|

| Nucleic Acids (general) | ~260 | Neutral | bmglabtech.com |

| 8-Bromo-2-aminoadenosine | 218, 263, 285 | ~7 | acs.org |

| Oligonucleotide with 2-azido-2'-deoxyinosine | 272 | Not specified | researchgate.netresearchgate.net |

| Adenosine (B11128) | 259 | 13 | nih.gov |

| 2'-Deoxyadenosine (B1664071) | 259 | 13 | nih.gov |

| Guanosine (B1672433) | 264 | 13 | nih.gov |

| 2'-Deoxyuridine | 262 | 13 | d-nb.info |

This table presents data for related compounds to provide context for the UV spectroscopic properties of 2-Bromo-2'-deoxyinosine.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of 2-Bromo-2'-deoxyinosine, providing information about the chemical environment of each proton and carbon atom.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for 2-Bromo-2'-deoxyinosine

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C2 | --- | --- |

| C4 | --- | --- |

| C5 | --- | --- |

| C6 | --- | --- |

| C8 | --- | 8.1 (approx.) |

| C1' | --- | 6.3 (approx.) |

| C2' | --- | 2.5, 2.8 (approx.) |

| C3' | --- | 4.6 (approx.) |

| C4' | --- | 4.1 (approx.) |

| C5' | --- | 3.7, 3.9 (approx.) |

Note: The table is based on generalized predictions and data from similar structures. Precise experimental values may vary based on solvent and other conditions. guidechem.comlibretexts.orgsigmaaldrich.comnetlify.appchemistrysteps.comuniversite-paris-saclay.fr

In related research, the ¹H and ¹³C NMR spectra of adenosine in DMSO-d6 have been reported, providing a reference for the shifts of the sugar protons and the purine base without the bromo-substituent. rsc.org Furthermore, the characterization of a 7,9-bis(ribofuranosyl) derivative of 2-bromo-hypoxanthine was accomplished using NMR, indicating the utility of this technique for complex derivatives. bibliotekanauki.pl

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is particularly sensitive to the chiral environment of a molecule, making it an excellent technique for studying the conformation of nucleosides and the secondary structure of oligonucleotides into which they are incorporated. acs.orgfigshare.com

The conformation around the glycosidic bond (the bond between the purine base and the deoxyribose sugar) is a key determinant of the CD spectrum of a nucleoside. Purine nucleosides can exist in either an anti or a syn conformation. It is well-established that substitution at the C8 position of a purine with a bulky atom like bromine strongly favors the syn conformation. nih.gov This contrasts with the typical anti conformation of naturally occurring purine nucleosides.

This shift in conformational preference leads to a CD spectrum for 8-halogenated purines that is substantially different from that of the parent, unsubstituted nucleosides. nih.govpnas.org For instance, while B-form DNA, which contains nucleosides in the anti conformation, typically shows a positive CD band around 275-280 nm and a negative band around 245 nm, the introduction of a nucleoside locked in the syn conformation can significantly alter this profile. scispace.com

When incorporated into DNA, 8-substituted purines like 8-bromo-2'-deoxyguanosine (B1139848) have been shown to stabilize alternative DNA structures, such as Z-DNA. researchgate.net Z-DNA has a characteristic CD spectrum that is nearly an inversion of the B-DNA spectrum, with a negative band around 290 nm and a positive band around 260 nm. scispace.com

Table 3: General CD Spectral Characteristics of DNA and Modified Nucleosides

| Conformation / Structure | Key CD Spectral Features | Citation |

|---|---|---|

| B-DNA (anti conformation) | Positive band ~275-280 nm, negative band ~245 nm | scispace.com |

| Z-DNA | Negative band ~290 nm, positive band ~260 nm | scispace.com |

| 8-Substituted Purines (syn conformation) | Profile substantially different from parent nucleosides | nih.govpnas.org |

The physical properties, including the circular dichroism spectra, of various 2'-substituted adenosine derivatives have been reported, underscoring the importance of this technique in characterizing modified nucleosides. jst.go.jp

Future Directions and Emerging Research Avenues

Exploration of Novel Biochemical Targets and Pathways

Currently, there is a lack of specific data identifying the biochemical targets and pathways modulated by 2-Bromo-2'-deoxyinosine. Future research could be directed towards elucidating its mechanism of action. A primary area of investigation would be its interaction with enzymes involved in nucleotide metabolism, such as polymerases, kinases, and phosphorylases. The introduction of a bromine atom at the 2-position of the inosine (B1671953) base could significantly alter its electronic properties and steric profile, potentially leading to selective inhibition of certain enzymes.

High-throughput screening of 2-Bromo-2'-deoxyinosine against a broad panel of human enzymes, particularly those implicated in cancer and viral replication, would be a critical first step. Subsequent biochemical assays would be necessary to validate any identified "hits" and to characterize the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive).

Furthermore, investigating its potential as a modulator of purinergic signaling pathways could be a fruitful avenue. Purinergic receptors play crucial roles in a variety of physiological processes, and their dysregulation is implicated in numerous diseases. The structural similarity of 2-Bromo-2'-deoxyinosine to endogenous purines suggests it might act as an agonist or antagonist at these receptors.

Rational Design of Next-Generation Nucleoside Analogs Based on 2-Bromo-2'-deoxyinosine Scaffolds

The 2-Bromo-2'-deoxyinosine molecule could serve as a valuable scaffold for the rational design of novel therapeutic agents. The bromine atom at the 2-position provides a versatile chemical handle for further structural modifications through various cross-coupling reactions. This would allow for the systematic exploration of the chemical space around the purine (B94841) ring to optimize biological activity, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies would be central to this effort. By synthesizing a library of derivatives with diverse substituents at the 2-position, researchers could identify key structural features required for potent and selective interaction with a desired biological target. For instance, the introduction of aryl or heteroaryl groups could lead to enhanced binding affinity through additional hydrophobic or pi-stacking interactions within an enzyme's active site.

Computational modeling and molecular docking studies would play a crucial role in guiding the rational design process. By creating in silico models of potential target enzymes, researchers could predict the binding modes of various 2-Bromo-2'-deoxyinosine analogs and prioritize the synthesis of compounds with the highest predicted affinity and selectivity.

Integration with Systems Biology Approaches for Comprehensive Pathway Analysis

To gain a holistic understanding of the cellular effects of 2-Bromo-2'-deoxyinosine, its study could be integrated with systems biology approaches. Techniques such as genomics, transcriptomics, proteomics, and metabolomics ("omics") can provide a comprehensive snapshot of the global changes within a cell or organism upon treatment with the compound.

For example, treating cancer cell lines with 2-Bromo-2'-deoxyinosine and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal entire signaling pathways that are perturbed by the compound. This approach can help to identify not only the primary target but also downstream effector pathways, providing a more complete picture of its mechanism of action and potential off-target effects.

Metabolomic analysis could identify alterations in cellular metabolism, which is often dysregulated in disease states. By understanding how 2-Bromo-2'-deoxyinosine affects metabolic pathways, researchers could identify potential biomarkers of drug response or uncover synergistic combination therapies.

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges in preparing 2-Bromo-2'-deoxyinosine, and how can reaction yields be optimized?

- Methodological Answer : Substitution reactions involving 2-bromo-2'-deoxyinosine often proceed in low yields due to competing side reactions. For example, alkylation with ethyl, propyl, or benzyl amines typically results in yields below 20% . To optimize synthesis, researchers should consider adjusting reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of nucleophiles). Using protecting groups for the sugar moiety or employing alternative catalysts (e.g., palladium-based systems) may suppress undesired pathways. Additionally, real-time monitoring via HPLC or LC-MS can help identify intermediates and refine reaction kinetics .

Q. How can researchers confirm the structural identity and purity of 2-Bromo-2'-deoxyinosine?

- Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while heteronuclear multiple bond coherence (HMBC) NMR identifies coupling between the bromine atom and adjacent protons . Purity can be assessed via reverse-phase HPLC with UV detection at 260 nm. For novel derivatives, X-ray crystallography provides definitive proof of stereochemistry. Always compare data with literature values for known analogs (e.g., 2-fluoro-2'-deoxyinosine) to validate assignments .

Advanced Research Questions

Q. What experimental strategies mitigate artifactual deamination during 2-Bromo-2'-deoxyinosine analysis in DNA?

- Methodological Answer : Artifactual deamination during sample preparation (e.g., acid hydrolysis) can inflate measured deoxyinosine levels. To avoid this, use enzymatic digestion with nuclease P1 and alkaline phosphatase to release nucleosides gently. Subsequent purification via HPLC followed by GC-MS analysis minimizes oxidation artifacts. Include internal standards (e.g., isotopically labeled 2'-deoxyinosine) to correct for recovery losses. This approach reduces baseline noise and achieves detection limits of 3–7 lesions per 10⁶ bases .

Q. How does 2-Bromo-2'-deoxyinosine influence DNA polymerase fidelity, and how can this be quantified?

- Methodological Answer : 2-BrdI’s bulky bromine atom introduces steric hindrance, leading to polymerase misincorporation. To study this, employ primer extension assays using template strands containing 2-BrdI. For example, Sulfolobus solfataricus P2 DNA polymerase IV (Dpo4) shows reduced replication efficiency and increased miscoding (e.g., dCTP misinsertion) compared to unmodified deoxyinosine . Quantify fidelity via steady-state kinetics () or single-molecule sequencing. Pair these with molecular dynamics simulations to map steric clashes in the polymerase active site .

Q. What methodologies enable site-specific detection of 2-Bromo-2'-deoxyinosine lesions in genomic DNA?

- Methodological Answer : Endonuclease V (EndoV) preferentially cleaves DNA at deoxyinosine sites. Couple this with next-generation sequencing (NGS) for high-resolution mapping. A recent protocol uses EndoV to nick strands at 2-BrdI sites, followed by adapter ligation and PCR amplification for lesion enrichment. Validate results with synthetic oligonucleotides containing defined 2-BrdI positions . For low-abundance lesions, combine with CRISPR-Cas9-guided enrichment for targeted sequencing .

Data Contradiction and Validation

Q. Why do reported mutagenic frequencies of 2-Bromo-2'-deoxyinosine vary across studies?

- Methodological Answer : Discrepancies arise from differences in polymerase selection, sequence context, and lesion quantification methods. For instance, E. coli Klenow fragment may process 2-BrdI differently than human Pol η. Standardize assays using isogenic cell lines or reconstituted replication systems. Cross-validate mutagenesis data with LC-MS/MS quantification of dNTP incorporation ratios. Control for sequence bias by testing lesions in multiple trinucleotide contexts .

Q. How reliable is 2-Bromo-2'-deoxyinosine as a "universal base" in probe design?

- Methodological Answer : While early studies suggested universal pairing, 2-BrdI preferentially pairs with deoxycytidine (dC) due to electronic and steric effects. This specificity is confirmed by thermal denaturation studies and NMR analysis of duplex stability . For probe design, avoid assuming universal pairing; instead, use 2-BrdI in contexts where dC is the dominant complementary base. For mixed populations, combine with degenerate bases (e.g., inosine) to broaden hybridization capacity .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.